beta-Vinyl AE acetate
Description
However, based on structural and functional analogs, it may refer to a copolymer or derivative involving vinyl acetate and another monomer (denoted as "AE"). While direct data on beta-Vinyl AE Acetate is absent, ethylene-vinyl acetate (EVA) copolymers and related vinyl acetate-based compounds serve as critical analogs for comparison.
Properties
CAS No. |
5110-74-7 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(aziridin-1-yl)but-3-enyl acetate |
InChI |
InChI=1S/C8H13NO2/c1-3-8(9-4-5-9)6-11-7(2)10/h3,8H,1,4-6H2,2H3 |
InChI Key |
WIMZXQGQWLGUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C=C)N1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Vinyl AE acetate can be synthesized through several methods. One common approach involves the reaction of acetylene with acetic acid in the presence of a catalyst such as zinc acetate. This reaction typically occurs under atmospheric pressure and moderate temperatures, resulting in the formation of this compound .
Another method involves the oxidative acetoxylation of ethylene. In this process, ethylene reacts with acetic acid and oxygen in the presence of a palladium catalyst supported on silica or alumina. This reaction is carried out at elevated temperatures and pressures, producing this compound along with water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the acetylene method due to its cost-effectiveness and availability of raw materials. The process involves the vapor-phase reaction of acetylene and acetic acid over a fixed-bed catalyst, followed by purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Beta-Vinyl AE acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and acetaldehyde.
Reduction: Reduction reactions can convert it into ethylene and ethanol.
Substitution: It can participate in substitution reactions, where the acetate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions
Major Products
Oxidation: Acetic acid, acetaldehyde.
Reduction: Ethylene, ethanol.
Substitution: Various substituted vinyl compounds depending on the nucleophile used
Scientific Research Applications
Beta-Vinyl AE acetate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polyvinyl acetate and other copolymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the manufacture of adhesives, coatings, and sealants due to its excellent film-forming properties .
Mechanism of Action
The mechanism of action of beta-Vinyl AE acetate involves its reactivity with various nucleophiles and electrophiles. The vinyl group in the compound is highly reactive, allowing it to participate in addition and polymerization reactions. The acetate moiety can undergo hydrolysis to form acetic acid, which further reacts with other compounds to produce a wide range of products .
Comparison with Similar Compounds
Ethylene-Vinyl Acetate (EVA) Copolymers
EVA is a copolymer of ethylene and vinyl acetate (VA), with properties dictated by VA content . Key distinctions include:
Table 1: EVA Properties vs. VA Content
| VA Content (%) | Density (g/cm³) | Melting Point (°C) | Key Applications |
|---|---|---|---|
| 4–10 | 0.92–0.94 | 70–80 | Films, adhesives |
| 10–40 | 0.94–0.96 | 60–70 | Foams, wire insulation |
| >40 | 0.96–0.98 | <60 | Elastic products |
EVA’s flexibility, chemical resistance, and processability surpass polyethylene (PE) and polyvinyl chloride (PVC), though it has lower thermal stability .
Polyvinyl Acetate (PVAc)
PVAc, a homopolymer of vinyl acetate, lacks ethylene. It is rigid and glassy at room temperature, contrasting with EVA’s flexibility. PVAc is widely used in adhesives ("white glue") and coatings .
Table 2: EVA vs. PVAc
| Property | EVA (20% VA) | PVAc |
|---|---|---|
| Tensile Strength | 10–15 MPa | 30–40 MPa |
| Glass Transition (Tg) | -30°C to 0°C | 28–35°C |
| Solubility | Resistant to oils | Soluble in ketones |
Vinyl Acetate-Ethylene (VAE) Copolymers
VAE, another term for EVA, emphasizes the ethylene component. Its performance correlates with VA content, as shown in . VAE latexes are pivotal in water-based adhesives due to low VOC emissions .
Other Vinyl Acetate Derivatives
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